

Application Notes and Protocols for Assessing Quinabactin-Induced Stomatomal Closure

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For Researchers, Scientists, and Drug Development Professionals

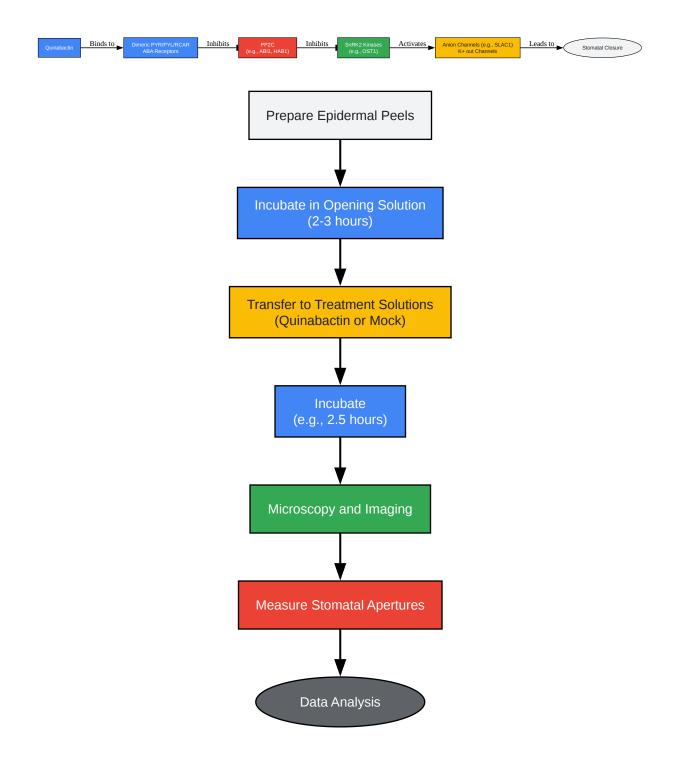
These application notes provide detailed methodologies for assessing the physiological and molecular effects of **Quinabactin** on stomatal closure. **Quinabactin** is a potent synthetic agonist of abscisic acid (ABA) that preferentially activates dimeric ABA receptors, offering a valuable tool for research in plant stress physiology and the development of novel anti-transpirants.[1][2]

Overview of Quinabactin and its Mechanism of Action

Quinabactin is a sulfonamide-based ABA mimic that has been shown to elicit guard cell closure, reduce water loss, and enhance drought tolerance in plants such as Arabidopsis thaliana and soybean.[1][2] It functions by binding to and activating a subset of the PYR/PYL/RCAR family of ABA receptors, specifically the dimeric receptors.[1] This activation leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which in turn allows for the activation of SnRK2 kinases. The activated SnRK2 kinases then phosphorylate downstream targets, including ion channels in the guard cell membrane, leading to a reduction in turgor pressure and subsequent stomatal closure.

Quinabactin Signaling Pathway





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References

- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance PubMed [pubmed.ncbi.nlm.nih.gov]
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